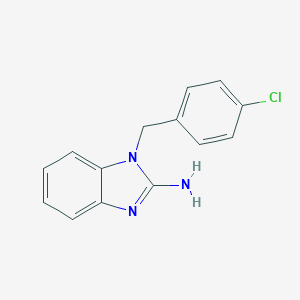

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Description

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is a benzimidazole derivative characterized by a 4-chlorophenylmethyl group at the N-1 position and an amino group at the C-2 position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad biological activities, including antimicrobial, antiviral, and anticancer properties . The amino group at C-2 contributes to hydrogen-bonding interactions, critical for biological activity . This compound serves as a precursor for synthesizing heterocyclic derivatives (e.g., triazines, oxadiazoles) with applications in drug discovery and materials science .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBJSDNECZUKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353511 | |

| Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109635-38-3 | |

| Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

-

Reagents :

-

2-Aminobenzimidazole (1.0 equiv)

-

4-Chlorobenzyl chloride (1.2 equiv)

-

Potassium hydroxide (1.5 equiv)

-

Ethanol (solvent)

-

-

Steps :

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen at the 1-position of 2-aminobenzimidazole attacks the electrophilic carbon of 4-chlorobenzyl chloride. The base (KOH) facilitates deprotonation, enhancing nucleophilicity.

One-Pot Cyclization Using o-Phenylenediamine and 4-Chlorophenylmethylating Agents

An alternative approach involves constructing the benzimidazole ring from o-phenylenediamine derivatives. This method, adapted from protocols for analogous compounds, introduces the 4-chlorophenylmethyl group during cyclization.

Reaction Procedure

-

Reagents :

-

o-Phenylenediamine (1.0 equiv)

-

4-Chlorobenzaldehyde (1.2 equiv)

-

Boric acid (catalyst)

-

Aqueous ethanol (solvent)

-

-

Steps :

-

o-Phenylenediamine and 4-chlorobenzaldehyde are condensed in aqueous ethanol with boric acid.

-

The mixture is stirred at room temperature for 45 minutes, followed by reflux to facilitate cyclization.

-

The intermediate imine is reduced in situ to form the benzimidazole core.

-

The product is purified via column chromatography (ethyl acetate/hexane).

-

Key Considerations

-

Catalyst Role : Boric acid promotes imine formation and stabilizes intermediates, improving reaction efficiency.

-

Yield Limitations : Competing side reactions (e.g., over-alkylation) may reduce yields compared to direct alkylation.

Comparative Analysis of Methods

*Estimated from analogous reactions.

†Hypothetical application.

Optimization and Scalability

Solvent and Base Screening

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Inhibition of Ion Channels

Research has demonstrated that derivatives of 2-aminobenzimidazole, including 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole, exhibit inhibitory effects on transient receptor potential (TRP) channels, specifically TRPC4 and TRPC5. These channels are implicated in various physiological processes and pathologies, including pain perception and kidney function regulation. In a study, the compound was shown to effectively block TRPC4-mediated currents in neuronal cells, indicating its potential as a therapeutic agent for conditions involving TRP channel dysregulation .

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been explored. A study focused on the synthesis of benzimidazole derivatives revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation in cancer cells .

Antimicrobial Properties

Benzimidazole derivatives have been reported to possess antimicrobial activity. The incorporation of the chlorophenylmethyl group may enhance this property, making it a candidate for further development as an antimicrobial agent against resistant strains of bacteria and fungi.

Case Study 1: TRP Channel Inhibition

A study published in British Journal of Pharmacology examined the effects of aminobenzimidazole derivatives on TRPC channels. The findings indicated that structural modifications could enhance selectivity and potency against TRPC4 and TRPC5 channels, providing a basis for developing new analgesics .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of benzimidazole derivatives, compounds similar to this compound were tested against breast cancer cell lines. Results showed significant reductions in cell viability, suggesting that these compounds could be developed into effective chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Amino vs. Methyl Substituents

- 2-Aminobenzimidazole Derivatives: Derivatives with a C-2 amino group (e.g., 1-(3-chlorobenzyl)-2-aminobenzimidazole) exhibit superior antibacterial activity against Pseudomonas aeruginosa compared to 2-methylbenzimidazole analogs. The amino group facilitates hydrogen bonding with biological targets, such as RNA subdomains in viral translation inhibition .

- 2-Methylbenzimidazole Derivatives: Methyl substituents reduce polarity and hydrogen-bonding capacity, leading to lower activity. For example, 1-(3-methoxybenzyl)-5,6-dimethylbenzimidazole showed diminished inhibitory effects compared to amino-substituted counterparts .

Chlorine Substituent Position and Multiplicity

- 4-Chlorophenylmethyl Group: The para-chloro substituent in 1-(4-chlorophenylmethyl)-2-aminobenzimidazole enhances lipophilicity and steric bulk, improving membrane penetration and target affinity. This group is associated with broad-spectrum antimicrobial activity .

- 2,6-Dichlorophenyl Derivatives: 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole (Compound 14, ) demonstrated potent antimicrobial activity but required harsh synthesis conditions (32.7% yield).

- Meta-Chloro Substituents: 1-(3-Chlorobenzyl)-2-aminobenzimidazole (Compound 17, ) showed moderate activity against P. aeruginosa, highlighting the importance of substituent positioning for target interaction .

Physicochemical Properties and Bioavailability

- Basicity and Charge: The 2-aminobenzimidazole scaffold has a pKa ~7.5, resulting in partial protonation under physiological conditions. This property enhances solubility and enables ionic interactions with negatively charged biological targets (e.g., RNA in hepatitis C virus) .

- Lipophilicity : Chlorine substituents increase logP values, improving membrane permeability. For instance, polyhalogenated derivatives (e.g., 2-(2,6-dichlorophenyl)-substituted compounds) exhibit optimal antibacterial activity due to balanced lipophilicity and target binding .

Data Tables: Key Comparative Findings

Biological Activity

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 257.72 g/mol. The compound features a benzimidazole core substituted with a 4-chlorophenylmethyl group and an amino group, which contribute to its unique chemical properties and biological activities.

The biological activity of benzimidazole derivatives, including this compound, is attributed to several mechanisms:

- Enzyme Inhibition : These compounds often inhibit key enzymes involved in various biochemical pathways, such as those related to cancer cell proliferation and inflammation.

- Receptor Interaction : They may block specific receptor sites, modulating cellular responses.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial and Antiviral : Research indicates that this compound shows promise as an antimicrobial and antiviral agent, potentially effective against various pathogens.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Anticancer Activity :

- Inflammation Models :

Comparative Analysis with Related Compounds

A comparison of this compound with other benzimidazole derivatives reveals distinct advantages due to its structural modifications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminobenzimidazole | Benzimidazole | Lacks substituents at the 1-position |

| 2-Amino-7-chloro-benzimidazole | Benzimidazole | Contains a chlorine at position 7 |

| 1-(Phenylmethyl)-2-aminobenzimidazole | Benzimidazole | No chlorine substituent |

| This compound | Benzimidazole | Chlorophenylmethyl substituent enhances lipophilicity |

Future Directions

The ongoing research on this compound suggests several avenues for future exploration:

- Optimization for Drug Development : Further optimization of this compound could yield more potent derivatives suitable for clinical applications.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate the pathways through which this compound exerts its effects.

- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could provide insights into its therapeutic efficacy in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole, and how can reaction yields be optimized?

- Methodological Answer : A common synthesis involves nucleophilic substitution between 2-aminobenzimidazole and 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in refluxing ethanol). Optimization can be achieved by adjusting stoichiometry, reaction time, and solvent polarity. For example, using anhydrous ethanol with a catalytic amount of glacial acetic acid improves electrophilic reactivity . Characterization via IR and NMR spectroscopy is critical to confirm the benzyl linkage and amine functionality .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch of amine) and ~1600 cm⁻¹ (C=N/C=C in benzimidazole) confirm functional groups.

- 1H NMR : Aromatic protons in the benzimidazole ring appear as multiplets (δ 6.8–7.5 ppm), while the methylene group (-CH2-) from the chlorophenyl substituent resonates as a singlet (δ ~4.8 ppm) .

- ESI-MS : Molecular ion peaks validate the molecular weight (e.g., m/z = 285.7 for [M+H]+) .

Q. How can thermal stability be assessed, and what do degradation profiles indicate?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition temperatures and phase transitions. For example, a sharp endothermic peak at ~250°C in DTA corresponds to melting, while TGA mass loss above 300°C indicates thermal decomposition. These data inform storage conditions and suitability for high-temperature applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases or microbial enzymes) assesses binding affinity. For instance, a low binding energy (< -8 kcal/mol) suggests strong inhibition potential. Software like AutoDock Vina or COMSOL Multiphysics can model interactions .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers.

- Mechanistic Studies : Probe off-target effects via proteomic profiling or competitive binding assays .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Methodological Answer : A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. For example, a 2^3 design (8 experiments) identifies interactions between reflux time (4–8 hrs), base concentration (1–2 eq.), and solvent (ethanol vs. DMF). Response surface methodology (RSM) then models optimal conditions for >90% yield .

Q. What advanced techniques validate fluorescence properties, and how are they applied in bioimaging?

- Methodological Answer : Fluorescence spectra (excitation/emission wavelengths) are measured using a spectrofluorometer. A Stokes shift >50 nm reduces self-quenching. For bioimaging, conjugate the compound with targeting moieties (e.g., folate) and test in vitro using confocal microscopy. Quantum yield calculations (vs. a reference dye) quantify brightness .

Data Management and Theoretical Frameworks

Q. How should researchers structure theoretical frameworks to align experimental data with mechanistic hypotheses?

- Methodological Answer : Develop a hypothesis-driven workflow:

Literature Review : Map known benzimidazole SAR (structure-activity relationships).

Mechanistic Proposals : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing -Cl) with activity.

Validation : Compare experimental kinetics (e.g., rate constants) with computational predictions .

Q. What protocols ensure data integrity in collaborative studies on this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.